molecular formula C12H17NS B064993 N-tert-butyl-N-phenylthioacetamide CAS No. 172896-62-7

N-tert-butyl-N-phenylthioacetamide

Cat. No. B064993
CAS RN: 172896-62-7
M. Wt: 207.34 g/mol
InChI Key: OXTAKNOPIOUWOX-UHFFFAOYSA-N
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Description

N-tert-butyl-N-phenylthioacetamide (NBPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in agriculture and environmental science. NBPT is a urease inhibitor that is primarily used to reduce nitrogen losses in soil by inhibiting the activity of urease enzymes.

Mechanism of Action

N-tert-butyl-N-phenylthioacetamide works by inhibiting the activity of urease enzymes, which are responsible for converting urea into ammonia in soil. By inhibiting urease activity, N-tert-butyl-N-phenylthioacetamide reduces the amount of ammonia that is released into the atmosphere, thereby reducing nitrogen losses in soil.
Biochemical and Physiological Effects:
N-tert-butyl-N-phenylthioacetamide has been shown to have minimal effects on plant growth and development, indicating that it is a safe and effective urease inhibitor for use in fertilizers. Additionally, N-tert-butyl-N-phenylthioacetamide has been shown to have low toxicity to humans and animals, further supporting its potential application in agriculture and environmental science.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-tert-butyl-N-phenylthioacetamide is its ability to reduce nitrogen losses in soil, which can lead to increased crop yields and reduced environmental pollution. However, one limitation of N-tert-butyl-N-phenylthioacetamide is that it may not be effective in all soil types and under all environmental conditions. Additionally, N-tert-butyl-N-phenylthioacetamide may not be suitable for use in all fertilizers due to its potential interactions with other chemicals.

Future Directions

There are several future directions for research on N-tert-butyl-N-phenylthioacetamide, including the development of new synthesis methods and the investigation of its potential applications in other areas of agriculture and environmental science. Additionally, further research is needed to determine the optimal conditions for N-tert-butyl-N-phenylthioacetamide use in different soil types and environmental conditions. Finally, there is a need for more long-term studies to assess the potential environmental impacts of N-tert-butyl-N-phenylthioacetamide use in agriculture.

Synthesis Methods

N-tert-butyl-N-phenylthioacetamide is synthesized by reacting tert-butylamine with phenylthiocyanate in the presence of a base. The reaction yields N-tert-butyl-N-phenylthioacetamide as a white crystalline solid that is soluble in organic solvents and water.

Scientific Research Applications

N-tert-butyl-N-phenylthioacetamide has been extensively studied for its potential application in agriculture and environmental science. One of the primary uses of N-tert-butyl-N-phenylthioacetamide is as a urease inhibitor in fertilizers to reduce nitrogen losses in soil. N-tert-butyl-N-phenylthioacetamide has been shown to effectively reduce ammonia volatilization and increase nitrogen use efficiency in crops such as wheat, corn, and rice.

properties

CAS RN

172896-62-7

Product Name

N-tert-butyl-N-phenylthioacetamide

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-tert-butyl-N-phenylethanethioamide

InChI

InChI=1S/C12H17NS/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3

InChI Key

OXTAKNOPIOUWOX-UHFFFAOYSA-N

SMILES

CC(=S)N(C1=CC=CC=C1)C(C)(C)C

Canonical SMILES

CC(=S)N(C1=CC=CC=C1)C(C)(C)C

synonyms

Ethanethioamide, N-(1,1-dimethylethyl)-N-phenyl-

Origin of Product

United States

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